Regioisomeric Identity: 2-Methylquinolin-8-yl vs. Quinolin-2-yl in Pyrido[4,3-d]pyrimidine Methanones
The target compound incorporates a 2-methylquinolin-8-yl group, distinguishing it from the closely related analog (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinolin-2-yl)methanone, which lacks the methyl substituent and attaches the quinoline via the 2-position instead of the 8-position . The regioisomeric difference is electronically significant: the 8-position attachment places the quinoline nitrogen ortho to the methanone linker, while the 2-position attachment places it para, altering the electron density and hydrogen-bonding capacity of the entire pharmacophore . In kinase inhibitor design, analogous regioisomeric shifts have been shown to cause greater than 10-fold changes in binding affinity [1].
| Evidence Dimension | Regioisomeric attachment point of quinoline moiety |
|---|---|
| Target Compound Data | 2-methylquinolin-8-yl (attachment at C8 of quinoline; 2-methyl substituent present) |
| Comparator Or Baseline | Quinolin-2-yl (attachment at C2 of quinoline; no methyl substituent) |
| Quantified Difference | No direct quantitative affinity data available for either compound; regioisomeric significance inferred from class-level SAR |
| Conditions | Structural comparison based on chemical identity data; no head-to-head biochemical assay data located |
Why This Matters
A research or procurement decision based on the unsubstituted quinolin-2-yl analog would introduce an untested regioisomer, potentially invalidating experimental reproducibility and target engagement assumptions.
- [1] Lee SJ, Han BG, Cho JW, Choi JS, Lee J, Song HJ, Koh JS, Lee BI. Crystal structure of pim1 kinase in complex with a pyrido[4,3-d]pyrimidine derivative suggests a unique binding mode. PLoS One. 2013 Jul 31;8(7):e70358. doi: 10.1371/journal.pone.0070358. View Source
